molecular formula C20H17ClN4O3 B2643644 3-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide CAS No. 2034566-79-3

3-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2643644
CAS No.: 2034566-79-3
M. Wt: 396.83
InChI Key: ZRXXBMNDOIHTMP-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C20H17ClN4O3 and its molecular weight is 396.83. The purity is usually 95%.
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Biological Activity

The compound 3-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by several functional groups that contribute to its biological activity:

  • Chlorophenyl Group : Provides lipophilicity and potential interactions with various receptors.
  • Furan and Pyrazole Moieties : Known for their diverse biological activities, including anti-inflammatory and anticancer properties.
  • Isoxazole Ring : Associated with neuroprotective effects and modulation of neurotransmitter systems.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and isoxazole derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of key signaling pathways related to tumor growth and proliferation.

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell signaling, leading to reduced cell proliferation and increased apoptosis. For instance, pyrazole derivatives have been shown to target the mTOR pathway, which is crucial for cell growth and survival .
  • Case Studies :
    • A study demonstrated that similar isoxazole derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
    • Another investigation highlighted the effectiveness of pyrazole-containing compounds in reducing tumor size in animal models .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation.

  • Mechanism of Action : By inhibiting COX enzymes, the compound may reduce the production of pro-inflammatory mediators such as prostaglandins.
  • Research Findings :
    • In vitro studies have shown that related compounds can significantly lower inflammatory markers in cell cultures .
    • Animal studies indicated a reduction in inflammation-related symptoms when treated with pyrazole derivatives .

Data Tables

Activity Type Mechanism Reference
AnticancerKinase inhibition (e.g., mTOR)
Anti-inflammatoryCOX inhibition

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3/c1-13-18(19(24-28-13)14-6-2-3-7-15(14)21)20(26)22-12-16(17-8-4-11-27-17)25-10-5-9-23-25/h2-11,16H,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXXBMNDOIHTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CC=CO3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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